Diketone-PEG4-PFP Ester: A Technical Guide for Advanced Bioconjugation
Diketone-PEG4-PFP Ester: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketone-PEG4-PFP ester is a heterobifunctional crosslinking reagent designed for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker possesses two distinct reactive moieties: a pentafluorophenyl (PFP) ester and a diketone functional group, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. This unique combination allows for the sequential or simultaneous conjugation of two different molecules, offering precise control over the final conjugate structure and function.
The PFP ester provides a highly efficient and stable amine-reactive handle for conjugation to lysine (B10760008) residues on proteins and other biomolecules. Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability in aqueous solutions, leading to higher reaction efficiencies and better reproducibility. The diketone group, on the other hand, enables selective covalent modification of arginine residues, providing an orthogonal conjugation strategy to the traditional amine-reactive approaches. The integrated PEG4 spacer enhances the water solubility of the linker and the resulting bioconjugate, which can improve the pharmacokinetic properties and reduce aggregation of the final product.[1][2][3]
Chemical Properties and Structure
The chemical structure of Diketone-PEG4-PFP ester facilitates its dual reactivity. The key features include:
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Pentafluorophenyl (PFP) Ester: An activated ester that reacts with primary and secondary amines (e.g., the ε-amino group of lysine) to form stable amide bonds.[4] The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic and the pentafluorophenolate a good leaving group.
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Diketone Moiety: A 1,2- or 1,3-dicarbonyl functional group that undergoes a specific covalent reaction with the guanidinium (B1211019) group of arginine residues.[5][6]
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PEG4 Spacer: A short, hydrophilic polyethylene glycol chain consisting of four ethylene (B1197577) glycol units. This spacer increases the hydrodynamic radius and water solubility of the molecule.
| Property | Value | Reference |
| Molecular Formula | C30H34F5NO9 | [7] |
| Molecular Weight | 647.58 g/mol | [7] |
| CAS Number | 2353409-84-2 | [7] |
| Appearance | Colorless to light yellow liquid | [7] |
| Solubility | Soluble in DMSO, DMF, DCM | [8] |
| Storage | Store at -20°C, protect from moisture | [9] |
Mechanism of Action and Reaction Pathways
Diketone-PEG4-PFP ester enables a two-pronged conjugation strategy by targeting two different amino acid residues: lysine and arginine.
PFP Ester Reaction with Lysine
The PFP ester reacts with the primary amine of a lysine residue via nucleophilic acyl substitution. The reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure that the lysine amine is deprotonated and thus nucleophilic.[10] The pentafluorophenol (B44920) is released as a byproduct.
Caption: Reaction of PFP ester with a primary amine on a lysine residue.
Diketone Reaction with Arginine
The diketone moiety reacts specifically with the guanidinium group of arginine residues. This reaction typically proceeds under mild basic conditions (pH 7-9) and results in the formation of a stable heterocyclic adduct.[6][11] This reaction is highly selective for arginine over other amino acids, including lysine.[5]
Caption: Reaction of the diketone moiety with the guanidinium group of an arginine residue.
Applications in Drug Development
The unique characteristics of Diketone-PEG4-PFP ester make it a valuable tool in the development of complex biotherapeutics.
Antibody-Drug Conjugates (ADCs)
In ADC development, this linker allows for the creation of conjugates with a drug-to-antibody ratio (DAR) that can be precisely controlled. For instance, an antibody can be first conjugated to a drug molecule via the PFP ester reacting with lysine residues. Subsequently, a second therapeutic or imaging agent can be attached to the arginine residues via the diketone functionality, leading to a dual-payload ADC. This approach can be used to deliver synergistic drug combinations or to attach a diagnostic agent alongside a therapeutic one. The hydrophilic PEG spacer helps to mitigate the hydrophobicity of the payload, improving the ADC's solubility and pharmacokinetic profile.[12]
PROTACs
Diketone-PEG4-PFP ester can be used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[7][13] One end of the linker can be attached to a ligand for the target protein, and the other end to a ligand for the E3 ligase. The PEG4 spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
The following are generalized protocols for bioconjugation using a bifunctional linker like Diketone-PEG4-PFP ester. Optimal conditions, including stoichiometry, buffer composition, pH, temperature, and reaction time, should be determined empirically for each specific application.
General Two-Step Bioconjugation Protocol
This protocol describes the sequential conjugation of two different molecules (Molecule A and Molecule B) to a protein.
Materials:
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Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Diketone-PEG4-PFP ester
-
Molecule A with a primary amine
-
Molecule B with a functional group for subsequent attachment (if necessary)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Step 1: PFP Ester-Amine Conjugation a. Prepare a stock solution of Diketone-PEG4-PFP ester in anhydrous DMSO or DMF. b. Add the desired molar excess of the linker to the protein solution. c. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. d. Remove the excess linker by desalting or dialysis into a suitable buffer (e.g., PBS, pH 7.4).
-
Step 2: Diketone-Arginine Conjugation a. To the purified protein-linker conjugate, add Molecule B. b. Adjust the pH of the reaction mixture to 8.0-9.0 if necessary. c. Incubate the reaction for 2-24 hours at room temperature or 37°C. d. Quench the reaction by adding a quenching reagent if necessary. e. Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.
Caption: A generalized workflow for a two-step bioconjugation reaction.
Quantitative Data and Characterization
The efficiency of the conjugation reactions and the characterization of the final product are critical for ensuring the quality and reproducibility of the bioconjugate.
| Parameter | Method | Expected Outcome |
| Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Mass Spectrometry (MS) | Provides the average number of linker/drug molecules conjugated per protein. |
| Reaction Yield | HPLC, SEC | Quantifies the percentage of protein that is successfully conjugated. |
| Purity | SDS-PAGE, SEC | Assesses the homogeneity of the final product and the presence of any aggregates or unconjugated species. |
| Stability | Incubation in serum/plasma followed by analysis (e.g., HPLC, ELISA) | Determines the stability of the linker-protein and linker-drug bonds under physiological conditions. |
Conclusion
Diketone-PEG4-PFP ester is a versatile and powerful tool for researchers in drug development and chemical biology. Its dual reactivity towards lysine and arginine residues, combined with the beneficial properties of the PEG spacer, allows for the construction of sophisticated and well-defined bioconjugates such as ADCs and PROTACs. The enhanced stability of the PFP ester and the specificity of the diketone-arginine reaction offer significant advantages over traditional crosslinking chemistries, enabling the development of next-generation therapeutics with improved efficacy and safety profiles. Careful optimization of reaction conditions and thorough characterization of the final product are essential for successful application of this advanced linker technology.
References
- 1. Diketone Linkers-产品中心-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 2. eMolecules Broadpharm / Diketone-PEG4-PFP ester / 25mg / 445408971 / BP-24186 | Fisher Scientific [fishersci.com]
- 3. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 5. 1,3-Diketone-Modified Nucleotides and DNA for Cross-Linking with Arginine-Containing Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DBCO-PEG4-PFP ester | BroadPharm [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]
- 11. targetmol.com [targetmol.com]
- 12. Diketone-PEG11-PFP ester - CD Bioparticles [cd-bioparticles.net]
- 13. Diketone-PEG4-PFP ester - CD Bioparticles [cd-bioparticles.net]
